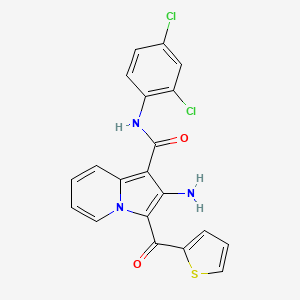

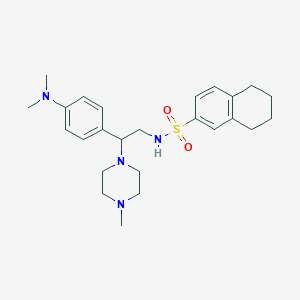

![molecular formula C15H20N2O2 B2627196 (2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid CAS No. 731002-11-2](/img/structure/B2627196.png)

(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMXAA, ASA404, and Vadimezan. It is a small molecule that belongs to the family of pyrrole-based compounds and has a molecular weight of 308.4 g/mol.

Applications De Recherche Scientifique

Solar Cell Applications : A study by Kim et al. (2006) on molecular engineering of organic sensitizers for solar cell applications found that certain organic sensitizers, which include cyanoacrylic acid groups, exhibit high incident photon to current conversion efficiency when anchored onto TiO2 film. This highlights the potential application of cyanoacrylic acid derivatives in improving solar cell efficiency (Kim et al., 2006).

Optoelectronic Properties : Research on the optoelectronic properties of similar molecules has been conducted, indicating the relevance of cyanoacrylic acid derivatives in this field. For example, a theoretical study by Fonkem et al. (2019) explored the structural, optoelectronic, and thermodynamic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, demonstrating its potential as a nonlinear optical material (Fonkem et al., 2019).

Synthesis of Heterocyclic Compounds : Bialy and Gouda (2011) synthesized various benzothiophene derivatives using cyanoacetamide, demonstrating the utility of cyanoacrylic acid derivatives in the synthesis of heterocyclic compounds with potential antitumor and antioxidant activities (Bialy & Gouda, 2011).

Synthesis and Spectroscopic Evaluation : The synthesis and spectroscopic evaluation of cyanoacrylic acid derivatives have been extensively studied. For instance, Singh et al. (2013) conducted a detailed study on ethyl 2-cyano-3-{5-[(4-nitro-benzoyl)-hydrazonomethyl]-1H-pyrrol-2-yl}-acrylate, providing insight into its molecular structure and reactivity (Singh et al., 2013).

Herbicidal Activity : Research by Wang et al. (2004) on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates revealed their effectiveness as herbicidal inhibitors, demonstrating another significant application of cyanoacrylic acid derivatives in agricultural chemistry (Wang et al., 2004).

Propriétés

IUPAC Name |

(E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10(2)5-6-17-11(3)7-13(12(17)4)8-14(9-16)15(18)19/h7-8,10H,5-6H2,1-4H3,(H,18,19)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHBSGYGDLNZDD-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCC(C)C)C)C=C(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1CCC(C)C)C)/C=C(\C#N)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24832663 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

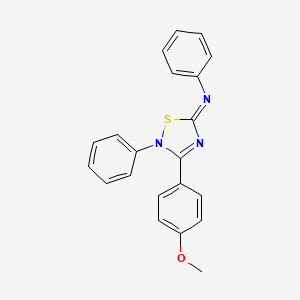

![1-spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2627115.png)

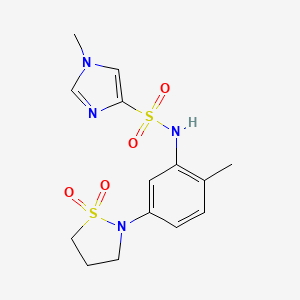

![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2627116.png)

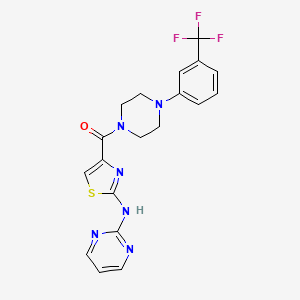

![6-[(3E)-5-(3-{5-[(1Z)-6-oxocyclohexa-2,4-dien-1-ylidene]pyrazolidin-3-yl}phenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B2627123.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2627126.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2627127.png)

![N-(3,4-dimethoxyphenethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B2627133.png)